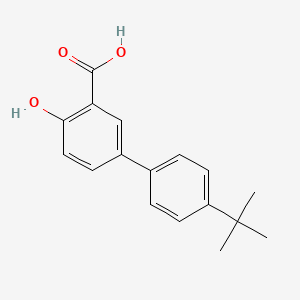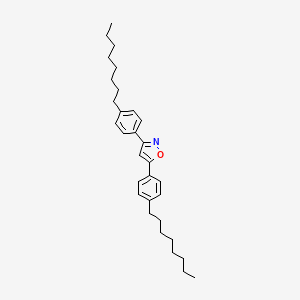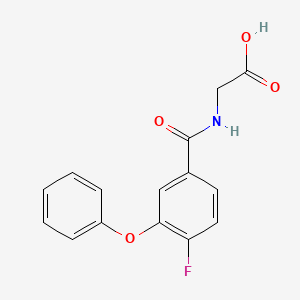
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thione group and a phenylethenyl substituent
準備方法
The synthesis of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-phenylethylamine with carbon disulfide, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction conditions often include refluxing the mixture at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding benzimidazole derivatives.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, bromine, and nitric acid. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and reaction times.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted phenylethenyl derivatives.
科学的研究の応用
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact mechanism depends on the specific application and target.
類似化合物との比較
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-phenylethanol, 1-phenylethylamine, and benzimidazole derivatives share structural similarities.
特性
CAS番号 |
142071-80-5 |
|---|---|
分子式 |
C15H12N2S |
分子量 |
252.3 g/mol |
IUPAC名 |
3-(1-phenylethenyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H12N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
InChIキー |
VCXIKRJGFSYSJN-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


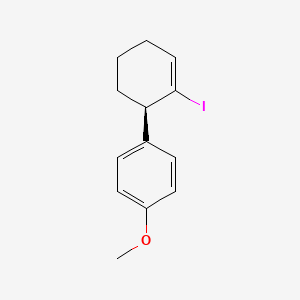

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)
![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
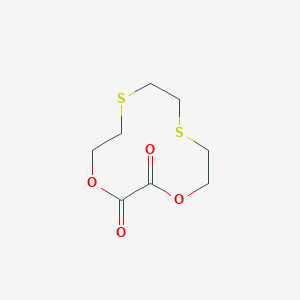
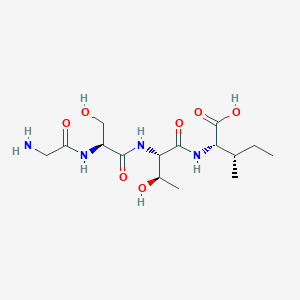

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
